2-Boronobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Boronobenzenesulfonamide is a useful research compound. Its molecular formula is C6H8BNO4S and its molecular weight is 201.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in folate synthesis . The boronic acid moiety may also play a role in its interaction with its targets.
Biochemical Pathways
Boron reagents are often used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biologische Aktivität
2-Boronobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. The incorporation of boron into organic molecules has been shown to enhance their pharmacological properties, making them valuable in various therapeutic applications, including antibacterial and anticancer treatments. This article reviews the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound features a boron atom attached to a benzene ring that also carries a sulfonamide group. This unique structure allows for specific interactions with biological targets, which can be pivotal for its activity.
Antibacterial Activity
Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study highlighted the inhibition profile of various boronic acids against β-lactamases, enzymes that confer antibiotic resistance. The compound showed promising inhibitory activity against serine β-lactamases with IC50 values indicating effective concentrations for bacterial inhibition .
Table 1: Inhibitory Activity of Boronic Acids Against β-Lactamases
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
This compound | AmpC | 38 |
This compound | OXA-24 | 132 |
This table summarizes the IC50 values for this compound against selected β-lactamases, demonstrating its varying efficacy across different enzymes.
Anticancer Activity
The role of boronic acids in cancer therapy has been explored extensively. Boronic acid derivatives have been shown to inhibit proteasomes, which are crucial for cancer cell survival. Notably, the compound's mechanism involves the formation of a covalent bond with the active site of proteasomal enzymes, leading to apoptosis in cancer cells .
Case Study: Bortezomib and Boronic Acid Derivatives
Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, has been successfully used in treating multiple myeloma. Research indicates that similar compounds could enhance therapeutic efficacy through improved selectivity and reduced side effects .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to form stable complexes with target proteins. The binding mode has been investigated using computational methods, revealing that the boron atom plays a critical role in stabilizing interactions with hydroxyl groups on enzyme active sites .
Table 2: Binding Affinity of Boronic Acids
Compound | Target Protein | Binding Mode |
---|---|---|
This compound | Human Carbonic Anhydrase | Covalent bond formation |
This table illustrates the binding affinity of this compound with human carbonic anhydrase, highlighting its potential as an inhibitor.
Eigenschaften
IUPAC Name |
(2-sulfamoylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO4S/c8-13(11,12)6-4-2-1-3-5(6)7(9)10/h1-4,9-10H,(H2,8,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFORZWBCSDBOGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617254 |
Source
|
Record name | (2-Sulfamoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193753-37-6 |
Source
|
Record name | (2-Sulfamoylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.